![molecular formula C16H14F3N3O2 B1401735 Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311284-08-8](/img/structure/B1401735.png)
Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Vue d'ensemble
Description
Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, also known as DNTA, is a chemical compound used in scientific research. It is a member of the pyridine family and has a molecular formula of C18H16F3N3O2. DNTA is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Multi-stimuli Responsive Materials
One significant application involves the use of similar V-shaped molecules for multi-stimuli responsive materials. Xiao-lin Lu and M. Xia (2016) synthesized novel half-cut cruciform molecules exhibiting morphology-dependent fluorochromism, which can change colors under mechanical force or pH changes. These materials show potential in security ink applications without needing a covering reagent, demonstrating the diverse utility of such compounds in creating sensitive and adaptive materials (Lu & Xia, 2016).
Advanced Synthesis Techniques
P. Gunasekaran, P. Prasanna, and S. Perumal (2014) explored the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through a l-proline-catalyzed domino reaction. This method highlights the chemical versatility and potential for constructing complex molecules using base-catalyzed reactions, which could be applicable to derivatives of the compound for various research and industrial applications (Gunasekaran, Prasanna, & Perumal, 2014).
DNA Interaction Studies
M. Surendra Babu et al. (2017) synthesized Ni(II) and Zn(II) complexes with isomeric pyridyl tetrazole ligands to study DNA cleavage activities. These complexes displayed good antioxidant and moderate nematicidal activities, along with significant nuclease activity in the presence of H2O2. This research opens avenues for the application of similar compounds in the field of biotechnology and pharmaceuticals for targeting and modifying genetic materials (Babu et al., 2017).
Photoredox Catalysis
M. Ociepa, Joanna Turkowska, and D. Gryko (2018) developed a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This approach, highlighting the utility of redox-active compounds in synthetic chemistry, could potentially be applied to derivatives of the compound under discussion for synthesizing complex organic molecules (Ociepa, Turkowska, & Gryko, 2018).
High-Performance Materials
Research into novel pyridine-containing aromatic diamines for polyimides indicates the potential for creating materials with excellent thermal stability, mechanical properties, and low water uptake. Shanyin Yan et al. (2011) synthesized a series of pyridine-containing polyimides that exhibit outstanding thermal and mechanical properties, suggesting the applicability of such chemical frameworks in the development of high-performance polymers (Yan et al., 2011).
Propriétés
IUPAC Name |
N,N-dimethyl-6-[3-[(E)-2-nitroethenyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-21(2)15-10-13(16(17,18)19)9-14(20-15)12-5-3-4-11(8-12)6-7-22(23)24/h3-10H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSIIFLATMKGFV-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=C[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=C/[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



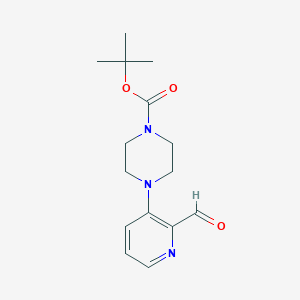
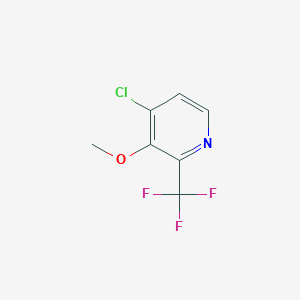
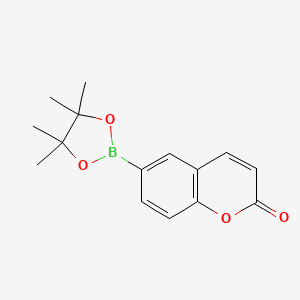
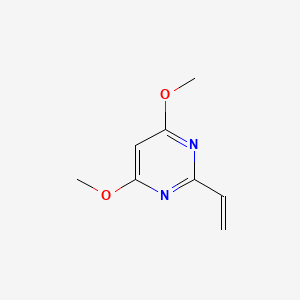
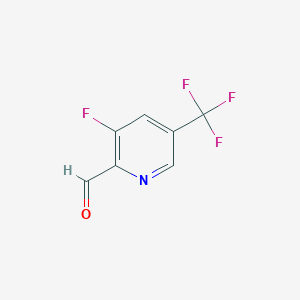
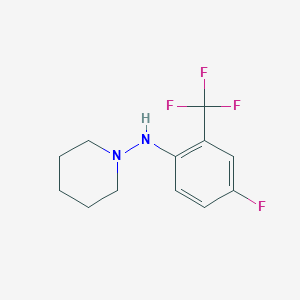
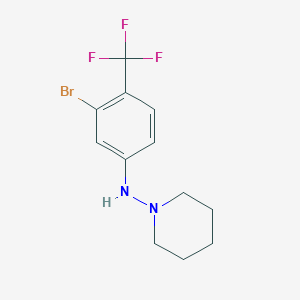
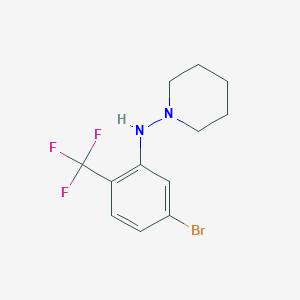
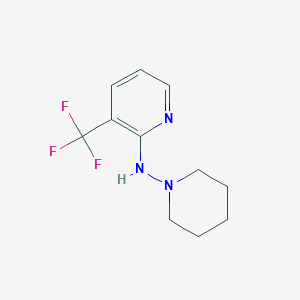
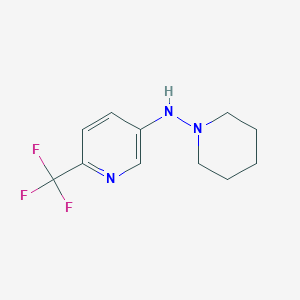

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)
![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)